2-[(4-Butylanilino)methyl]-5-propoxyphenol
Overview
Description
2-[(4-Butylanilino)methyl]-5-propoxyphenol is an organic compound with a complex structure that includes a phenol group, a butyl-substituted phenyl group, and an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Butylanilino)methyl]-5-propoxyphenol typically involves a multi-step process. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The process might include steps such as solvent extraction, purification through chromatography, and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Butylanilino)methyl]-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
2-[(4-Butylanilino)methyl]-5-propoxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-Butylanilino)methyl]-5-propoxyphenol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-Butylanilino)methyl]-5-propoxyphenol is unique due to its specific structural features, such as the butyl-substituted phenyl group and the propoxyphenol moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[(4-butylanilino)methyl]-5-propoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-5-6-16-7-10-18(11-8-16)21-15-17-9-12-19(14-20(17)22)23-13-4-2/h7-12,14,21-22H,3-6,13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOUTWGAPPXHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCC2=C(C=C(C=C2)OCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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